An In-Depth Technical Guide to 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Physicochemical Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Physicochemical Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds investigated for diverse therapeutic applications.[1][2][3] This technical guide focuses on a specific, yet sparsely documented derivative: 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one . While direct experimental data for this precise isomer is limited in published literature, this document provides a comprehensive overview of its core chemical principles. By analyzing the constituent parts of the molecule—the 3,4-dihydro-1,6-naphthyridin-2(1H)-one nucleus and the C8-bromo substituent—we will project its physicochemical properties, propose a viable synthetic pathway, and explore its expected reactivity. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery and development programs.
Molecular Structure and Core Scaffold Analysis
8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a bicyclic heterocyclic compound. Its structure is composed of a dihydropyridinone ring fused to a bromopyridine ring.
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Core Scaffold: The 3,4-dihydro-1,6-naphthyridin-2(1H)-one core contains a lactam (a cyclic amide) moiety, which is a common feature in pharmacologically active molecules. The presence of the saturated C3-C4 bond introduces a degree of conformational flexibility compared to its fully aromatic counterpart, 8-bromo-1,6-naphthyridin-2(1H)-one.[4][5] This three-dimensional character can be crucial for optimizing interactions with biological targets.
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Key Substituent: The bromine atom at the C8 position is a critical functional handle. As a halogen, it imparts several key characteristics:
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It serves as a versatile point for synthetic modification, primarily through metal-catalyzed cross-coupling reactions.
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It significantly influences the electronic properties of the pyridine ring, withdrawing electron density via induction.
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It can act as a hydrogen bond acceptor and participate in halogen bonding, potentially enhancing binding affinity to protein targets.
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Projected Physicochemical Properties
| Property | Projected Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₈H₇BrN₂O | Based on the chemical structure. This is consistent with isomers like 6-Bromo-3,4-dihydro-1H-[9][10]naphthyridin-2-one.[10] |
| Molecular Weight | ~227.06 g/mol | Calculated from the molecular formula. The unsaturated analog, 8-Bromo-1,6-naphthyridin-2(1H)-one, has a molecular weight of ~225.04 g/mol due to two fewer hydrogen atoms.[5][6] |
| Appearance | Likely an off-white to pale yellow solid. | Heterocyclic compounds of this class are typically crystalline solids at room temperature.[7] |
| Melting Point | Expected to be a high-melting solid (>200 °C). | The related isomer, 6-bromo-3,4-dihydro-1H-[9][10]naphthyridin-2-one, has a reported melting point of 265-267 °C.[7] The lactam functionality allows for strong intermolecular hydrogen bonding, contributing to a high melting point. |
| Solubility | Poorly soluble in water; soluble in polar aprotic organic solvents like DMSO, DMF, and potentially moderately soluble in chlorinated solvents or heated alcohols. | The rigid, planar nature of the bicyclic system and the presence of the lactam suggest strong crystal lattice energy, limiting aqueous solubility. The unsaturated analog is known to be a solid.[5] |
| Spectroscopic Data (¹H NMR) | Aromatic Protons: Signals in the δ 7.0-8.5 ppm range. Aliphatic Protons: Two methylene groups (C3-H₂ and C4-H₂) appearing as triplets or multiplets in the δ 2.5-3.5 ppm range. Amide Proton (N1-H): A broad singlet, likely > δ 8.0 ppm. | The chemical shifts are predicted based on the known spectra of related naphthyridinones. For instance, ¹H NMR data for a derivative of 6-bromo-3,4-dihydro-1H-[9][10]naphthyridin-2-one shows aliphatic protons around δ 2.7-3.0 ppm.[7] The exact positions of the aromatic protons would require specific analysis of the substitution pattern. |
Synthesis and Reaction Mechanisms
There is no specific published synthesis for 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one. However, a plausible retrosynthetic approach can be designed based on established methodologies for the 1,6-naphthyridinone core.[1][11][12] The most logical strategy involves the construction of the dihydropyridinone ring onto a pre-functionalized pyridine precursor.
Proposed Retrosynthetic Pathway
The diagram below illustrates a potential disconnection approach for the target molecule.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a predictive workflow and requires empirical optimization.
Step 1: Acylation of 5-bromo-pyridin-2-amine
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Reagents & Setup: To a stirred solution of 5-bromo-pyridin-2-amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add 3-chloropropanoyl chloride (1.1 eq.) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS for the consumption of the starting amine.
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Workup & Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(5-bromo-2-pyridinyl)-3-chloropropanamide can be purified by flash chromatography or recrystallization.
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Causality: The use of a non-nucleophilic base is crucial to prevent side reactions with the acyl chloride. The reaction is performed at 0 °C initially to control the exothermic acylation process.
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Step 2: Intramolecular Friedel-Crafts Cyclization
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Reagents & Setup: Add the N-(5-bromo-2-pyridinyl)-3-chloropropanamide intermediate (1.0 eq.) to a flask containing a strong Lewis acid, such as aluminum chloride (AlCl₃, 2.0-3.0 eq.), in a high-boiling inert solvent like nitrobenzene or 1,2-dichloroethane.
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Reaction: Heat the mixture, typically between 80-140 °C, for several hours. The progress should be monitored carefully.
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Workup & Isolation: Cool the reaction mixture and cautiously pour it onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes. The resulting precipitate, which is the target compound, can be collected by filtration, washed thoroughly with water and a cold organic solvent (e.g., diethyl ether), and dried under vacuum.
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Causality: A strong Lewis acid is required to activate the pyridine ring for this challenging intramolecular electrophilic substitution (a Friedel-Crafts type acylation), leading to the formation of the lactam ring. The high temperature is necessary to overcome the activation energy for the cyclization.
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Expected Chemical Reactivity and Applications
The reactivity of 8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one is dictated by its three primary functional regions: the C8-bromo group, the lactam, and the dihydropyridine ring.
Caption: Key reactivity sites on the target molecule.
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Cross-Coupling Reactions at C8: The C-Br bond is the most versatile site for synthetic elaboration. It is an excellent substrate for palladium-catalyzed cross-coupling reactions.[9]
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
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Buchwald-Hartwig Amination: Reaction with amines to install diverse amino substituents.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. These reactions are fundamental for generating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.
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Reactions at the Lactam Nitrogen (N1): The N-H proton of the lactam is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion can be alkylated or arylated to introduce substituents at the N1 position, which can modulate solubility, metabolic stability, and target engagement.
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Reactivity of the Dihydro Ring: The saturated portion of the ring is less reactive than the aromatic system. However, under specific oxidative conditions, it could potentially be aromatized to form the corresponding 8-bromo-1,6-naphthyridin-2(1H)-one.
Potential Applications in Drug Development
The broader class of naphthyridinones exhibits a wide range of biological activities.[1] Derivatives have been investigated as:
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Kinase Inhibitors: Many heterocyclic scaffolds, including naphthyridinones, are potent kinase inhibitors for oncology applications.[13]
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Antiviral and Antibacterial Agents: The nitrogen-rich core can interact with key enzymes in pathogens.
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CNS Agents: The rigid structure is suitable for targeting receptors in the central nervous system.
The title compound, with its defined 3D structure and versatile C8-bromo handle, represents a valuable starting point for the synthesis of novel chemical entities aimed at these and other therapeutic targets.
Conclusion
8-bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a promising but under-explored chemical entity. While direct experimental characterization is lacking, this guide establishes a strong theoretical foundation for its properties and synthesis based on the well-understood principles of its constituent functional groups. The proposed synthetic route offers a logical and actionable pathway for its preparation. The versatile reactivity of the C8-bromo position, in particular, positions this compound as a highly valuable building block for medicinal chemists engaged in the design and synthesis of next-generation therapeutics. Further empirical validation of the protocols and properties outlined herein is a necessary next step to fully unlock the potential of this scaffold.
References
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